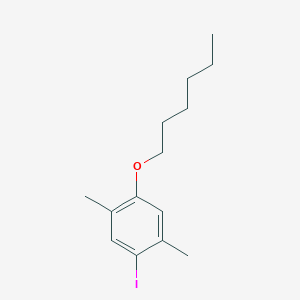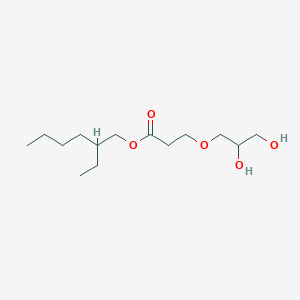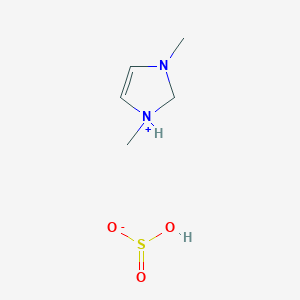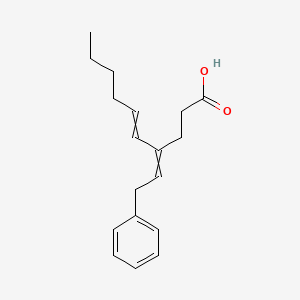![molecular formula C22H37NO3 B14181447 N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide CAS No. 920277-41-4](/img/structure/B14181447.png)
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide is a complex organic compound with a molecular formula of C22H37NO3 This compound is characterized by the presence of a benzamide group attached to a dihydroxypentadecan chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.
Applications De Recherche Scientifique
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]benzamide: This compound is similar in structure but has a longer carbon chain.
N-[(2S,3R)-1,3-dihydroxy-2-octadecanyl]benzamide: Another similar compound with slight variations in its molecular structure.
Uniqueness
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide is unique due to its specific dihydroxypentadecan chain, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
920277-41-4 |
|---|---|
Formule moléculaire |
C22H37NO3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21+/m0/s1 |
Clé InChI |
DREYLUSOVLZKDZ-LEWJYISDSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
SMILES canonique |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)


![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)


![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)

